Hexakis(1H,1H-perfluorononyloxy)phosphazene
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Overview
Description
Hexakis(1H,1H-perfluorononyloxy)phosphazene is a synthetic compound belonging to the class of perfluorinated phosphazene derivatives. It consists of a phosphazene backbone with six perfluorononyloxy side chains attached to it . This compound is often utilized as a surfactant, dispersant, or hydrophobic additive due to its ability to lower surface tension and enhance wetting properties .
Preparation Methods
The synthesis of Hexakis(1H,1H-perfluorononyloxy)phosphazene involves the reaction of hexachlorocyclotriphosphazene with perfluorononanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphazene ring. The industrial production methods are similar but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Hexakis(1H,1H-perfluorononyloxy)phosphazene primarily undergoes substitution reactions due to the presence of reactive sites on the phosphazene ring. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions are substituted phosphazenes with varying functional groups .
Scientific Research Applications
Hexakis(1H,1H-perfluorononyloxy)phosphazene has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersant in various chemical processes.
Biology: Employed in the fabrication of nanomaterials and thin films.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of hydrophobic coatings and materials.
Mechanism of Action
The mechanism of action of Hexakis(1H,1H-perfluorononyloxy)phosphazene involves its ability to lower surface tension and enhance wetting properties. This is achieved through the interaction of the perfluorononyloxy side chains with the surface, creating a hydrophobic barrier. The molecular targets and pathways involved include the phosphazene backbone and the perfluorononyloxy side chains .
Comparison with Similar Compounds
Hexakis(1H,1H-perfluorononyloxy)phosphazene is unique due to its specific structure and properties. Similar compounds include:
- Hexakis(1H,1H,2H-difluoroethoxy)phosphazene
- Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene
- Hexakis(1H,1H,5H-octafluoropentoxy)phosphazene
- Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene
These compounds share a similar phosphazene backbone but differ in the length and type of perfluorinated side chains, which result in varying properties and applications.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H12F102N3O6P3/c55-7(56,13(67,68)19(79,80)25(91,92)31(103,104)37(115,116)43(127,128)49(139,140)141)1-160-166(161-2-8(57,58)14(69,70)20(81,82)26(93,94)32(105,106)38(117,118)44(129,130)50(142,143)144)157-167(162-3-9(59,60)15(71,72)21(83,84)27(95,96)33(107,108)39(119,120)45(131,132)51(145,146)147,163-4-10(61,62)16(73,74)22(85,86)28(97,98)34(109,110)40(121,122)46(133,134)52(148,149)150)159-168(158-166,164-5-11(63,64)17(75,76)23(87,88)29(99,100)35(111,112)41(123,124)47(135,136)53(151,152)153)165-6-12(65,66)18(77,78)24(89,90)30(101,102)36(113,114)42(125,126)48(137,138)54(154,155)156/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLUYTKKKGLFDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H12F102N3O6P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103284 |
Source
|
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2829.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365808-72-5 |
Source
|
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365808-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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